4-[(4-Fluorobenzyl)sulfonyl]morpholine is a synthetic organic compound frequently utilized in medicinal chemistry as a building block for various pharmaceutical agents and biologically active compounds. It belongs to the class of sulfonamides, specifically a morpholine derivative containing a sulfonyl group. This compound serves as a key intermediate in drug discovery and development due to its versatile reactivity and its ability to modulate biological targets. [, , , , , ]
Synthesis Analysis
Step 2: Condensation with Morpholine
The synthesized 4-fluorobenzylsulfonyl chloride is then reacted with morpholine in the presence of a base, such as triethylamine or pyridine, to afford 4-[(4-fluorobenzyl)sulfonyl]morpholine. [, , ]
Molecular Structure Analysis
The 4-fluorobenzyl group introduces lipophilicity to the molecule, enhancing its interaction with hydrophobic environments, such as enzyme binding pockets. [, , , , , ]
Mechanism of Action
Enzyme Inhibition: This compound can act as an enzyme inhibitor, blocking the active site of the target enzyme. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms. [, , , ]
Receptor Binding: 4-[(4-Fluorobenzyl)sulfonyl]morpholine can bind to specific receptors, modulating their downstream signaling pathways. This binding can lead to either agonistic or antagonistic effects depending on the compound's interaction with the receptor. [, ]
Physical and Chemical Properties Analysis
Spectroscopic Properties: Characterized by specific peaks in IR, NMR (1H, 13C, 19F), and mass spectrometry. [, , ]
Applications
Antimicrobial Agents: Derivatives of this compound have exhibited promising antibacterial and antifungal activities against various bacterial and fungal strains. Researchers are exploring their potential as novel therapeutic agents for infectious diseases. [, , , ]
Tyrosinase Inhibitors: Studies have investigated the potential of 4-[(4-fluorobenzyl)sulfonyl]morpholine derivatives as tyrosinase inhibitors. Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. []
Gastroprokinetic Agents: This compound has been employed as a key intermediate in the synthesis of mosapride, a gastroprokinetic agent used to treat gastrointestinal motility disorders. [, ]
Cannabinoid Receptor Ligands: Research has explored the use of 4-[(4-fluorobenzyl)sulfonyl]morpholine as a scaffold for developing cannabinoid receptor ligands. These ligands have potential applications in treating a range of conditions, including pain, inflammation, and neurological disorders. []
Compound Description: This compound is a cyclotriphosphazene derivative used as a starting material in the synthesis of other related compounds. It is produced through the substitution reaction of hexachlorocyclotriphosphazatriene (HCCP) with sodium 3-(4-fluorobenzylamino)-1-propanoxide [].
Relevance: This compound shares the same 4-fluorobenzyl substituent with the target compound, 4-[(4-fluorobenzyl)sulfonyl]morpholine. The difference lies in the core structure where this compound has a cyclotriphosphazene ring instead of a morpholine ring directly connected to the sulfonyl group [].
Compound Description: These derivatives are fully substituted cyclotriphosphazenes synthesized from compound 2 by reacting it with excess amounts of different amines, including 1-(2-aminoethyl)-piperidine, 4-(2-aminoethyl)-morpholine, 1-(2-hydroxyethyl)piperidine, and 4-(2-aminoethyl)morpholine []. These compounds were investigated for their antibacterial, antifungal, DNA cleavage, and antiproliferative activities.
Relevance: Similar to compound 2, these derivatives share the 4-fluorobenzyl substituent with 4-[(4-fluorobenzyl)sulfonyl]morpholine but differ in the core structure being cyclotriphosphazene []. Additionally, compound 2c incorporates a morpholine ring, though at a different position compared to the target compound.
Compound Description: These compounds are synthesized as minor products during the reaction of octachlorocyclotetraphosphazene (N4P4Cl8) with one equivalent of different (4-fluorobenzyl)diamines [].
Relevance: These compounds share the 4-fluorobenzyl substituent with the target compound, 4-[(4-fluorobenzyl)sulfonyl]morpholine, but are built upon a cyclotetraphosphazene core instead of the morpholine ring directly attached to the sulfonyl group [].
Compound Description: These compounds are major products of the reaction between octachlorocyclotetraphosphazene (N4P4Cl8) and two equivalents of (4-fluorobenzyl)diamines []. They feature two 4-fluorobenzyl substituents attached to a spirocyclotetraphosphazene core.
Relevance: These derivatives are structurally related to 4-[(4-fluorobenzyl)sulfonyl]morpholine by the presence of the 4-fluorobenzyl group, but they differ significantly in their core structure which is a cyclotetraphosphazene ring instead of a morpholine ring [].
Compound Description: These compounds are minor products isolated from the reaction between octachlorocyclotetraphosphazene (N4P4Cl8) and two equivalents of specific (4-fluorobenzyl)diamines []. While structurally similar to compounds 7-9, they exhibit a cis configuration of the 4-fluorobenzyl substituents on the cyclotetraphosphazene core.
Relevance: Similar to compounds 7-9, these derivatives are structurally related to 4-[(4-fluorobenzyl)sulfonyl]morpholine by the presence of the 4-fluorobenzyl group, but they differ in their core structure which is a cyclotetraphosphazene ring instead of a morpholine ring [].
Fully Substituted Hexapyrrolidino and Tetrapyrrolidino Cyclotetraphosphazenes (4a-6a, 7a-9a)
Compound Description: These compounds are synthesized by reacting the mono-spiro (4-6) and 2-trans-6-bis-spiro (7-9) cyclotetraphosphazenes with excess pyrrolidine []. They represent fully substituted versions of the aforementioned compounds, with all remaining chlorine atoms replaced by pyrrolidine groups.
Tetraamino Derivatives of 2-trans-6-Bis(4-fluorobenzyl)spirocyclotetraphosphazene (9b, 9c, 9d)
Compound Description: These compounds are synthesized by reacting compound 9 with piperidine, morpholine, and 1,4-dioxa-8-azaspiro[4,5]decane (DASD), respectively [].
Relevance: Compound 9b shares the 4-fluorobenzyl substituent with 4-[(4-fluorobenzyl)sulfonyl]morpholine. Additionally, compound 9c incorporates a morpholine ring, but its position and connection within the molecule differ from the target compound []. Both compounds feature a cyclotetraphosphazene core, unlike the target compound's morpholine ring directly connected to the sulfonyl group.
Compound Description: This compound is a potent gastrokinetic agent that demonstrated significant activity in increasing gastric emptying rates in rats and mice []. Its structure features a 4-(4-fluorobenzyl)-2-morpholinylmethyl] moiety linked to a benzamide core.
Relevance: This compound shares a significant structural similarity with 4-[(4-fluorobenzyl)sulfonyl]morpholine through the presence of the 4-(4-fluorobenzyl)morpholine moiety []. The key difference lies in the replacement of the sulfonyl group with a benzamide moiety.
Compound Description: This compound exhibited good antifungal activity and was structurally characterized by X-ray crystallography and DFT calculations []. It contains a (3-fluorobenzyl)sulfonyl group attached to a 1,2,4-triazole ring, which is further linked to a 1,2,3-thiadiazole core.
Relevance: This compound shares a structural similarity with 4-[(4-fluorobenzyl)sulfonyl]morpholine by possessing a fluorobenzyl sulfonyl group. While both have a fluorine atom on the benzyl ring, the position of the fluorine differs. Additionally, the core structures are different, with the related compound featuring a 1,2,4-triazole-1,2,3-thiadiazole system instead of a morpholine ring [].
Compound Description: This compound is a synthetic cannabinoid receptor agonist (SCRA) investigated for its in vitro metabolic fate, particularly in human liver S9 fraction []. The molecule consists of a quinolin-8-yl ester group connected to a benzene ring bearing a morpholine-4-sulfonyl substituent.
Compound Description: This compound, also known as SGT-46, is another synthetic cannabinoid receptor agonist (SCRA) studied alongside QMMSB for its in vitro metabolic fate []. Structurally, it features a quinolin-8-yl ester group linked to a benzene ring substituted with a propan-2-yl sulfamoyl group.
Compound Description: This series of compounds was synthesized and evaluated for their tyrosinase inhibitory activity []. They consist of a morpholine ring connected to a sulfonyl group, which is further linked to a 3,5-dichloro-2-[(2/4-halobenzyl)oxy]phenyl moiety.
Compound Description: This series of compounds was explored for their inhibitory activity against caspase-3, an enzyme involved in apoptosis []. The compounds feature a morpholine-4-sulfonyl group attached to a pyrrolo[3,4-c]quinoline-1,3-dione core, which is further substituted at the 4-position with various groups.
Compound Description: This compound serves as a key intermediate in the synthesis of various 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinoline derivatives, which exhibit diverse pharmacological activities [].
N-[(3-Fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide (4) and N-[(4-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide (5)
Compound Description: These compounds, synthesized as potential neuroprotective agents, demonstrated promising inhibitory activity against MAO-A, MAO-B, and caspase-3 enzymes []. They feature a fluorophenylsulfonyl moiety attached to an isatin core, with variations in the fluorine atom's position on the phenyl ring.
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity []. The compounds consist of a 5-substituted-1,3,4-oxadiazole ring connected to a benzyl sulfide moiety, which is further linked to a morpholin-4-yl sulfonyl group.
Compound Description: This series of compounds was designed and synthesized for their antifungal activity []. They feature a benzimidazole ring linked to a cyanoketone oxime ether moiety, which is further substituted with a morpholine ring.
Compound Description: This series of novel morpholine-derived Mannich bases were synthesized and assessed for their acetylcholinesterase (AChE) inhibitory activity. They consist of a phenyl benzene sulfonate core linked to a morpholine ring via a Mannich base moiety derived from a (Z)-3-[(3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-iminomethyl] group [].
N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides
Compound Description: These two series of compounds, comprising thirteen and fourteen members respectively, were synthesized and evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibitory activities []. Both series feature a morpholine ring attached to a phenyl ring. This phenyl ring is further substituted with an acetamide group linked to a 5-substituted-1,3,4-oxadiazol-2-yl moiety via a thioether linkage. The difference between the two series lies in the position of the morpholine substituent on the phenyl ring (para vs. ortho).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.